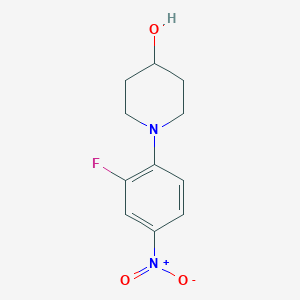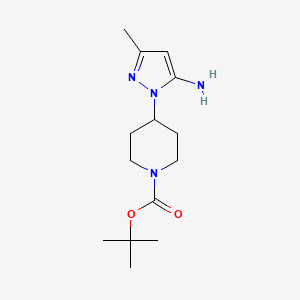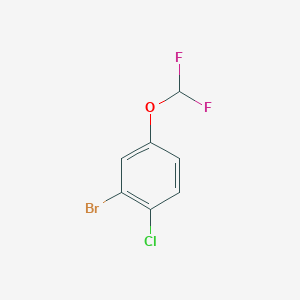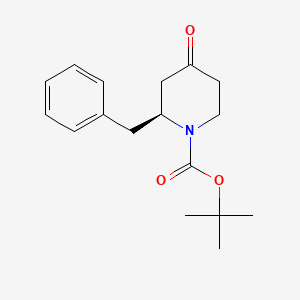![molecular formula C12H14N2 B1328792 1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole CAS No. 7546-78-3](/img/structure/B1328792.png)
1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole
Overview
Description
Hexahydroazepino[4,5-b]indole is a chemical compound that belongs to the class of indole derivatives, which are heterocyclic structures containing a benzene ring fused to a pyrrole ring. These compounds are of significant interest due to their potential therapeutic applications and their presence in various natural products.
Synthesis Analysis
The synthesis of hexahydroazepino[4,5-b]indole derivatives has been explored through various methods. One approach involves the one-pot synthesis of 3,10-dihydro-2H-1,3-oxazepino[7,6-b]indoles via a 1,4-dipolar cycloaddition reaction, which includes the use of 3-alkyl(aryl)imidazo[1,5-a]pyridines, dimethyl acetylenedicarboxylate (DMAD), and N-alkylisatins . Another method includes the conversion of tetrahydro-β-carbolines into hexahydro[1,2]diazepino[5,4-b]indoles using ylide intermediates . Additionally, catalytic hydrogenation has been employed to synthesize hexahydroazepino[4,5-b]indoles from 2-(2-benzylaminoethyl)-3-cyanomethyl indoles .
Molecular Structure Analysis
The molecular structures of the synthesized hexahydroazepino[4,5-b]indole derivatives have been confirmed through various spectroscopic methods and, in some cases, by single crystal X-ray diffraction. For instance, the structure of a hexahydro[1,2]diazepino[5,4-b]indole derivative was determined by X-ray crystallography . The stereochemistry of the hexahydroazepino[4,5-b]indole derivatives has also been studied, revealing the importance of the cis- and trans-configurations in their biological activity .
Chemical Reactions Analysis
The reactivity of hexahydroazepino[4,5-b]indoles has been investigated in several studies. For example, the trans-reduction of 5-phenyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole has been examined, leading to the determination of the stereochemistries of the isomeric products . Additionally, the interaction of hexahydroazepino[4,3-b]indoles with activated alkynes has been explored to develop a method for synthesizing isomeric hexahydroazonino[5,6-b]indoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of hexahydroazepino[4,5-b]indole derivatives are closely related to their molecular structure and stereochemistry. The crystallographic study of the trans-reduction product of hexahydroazepino[4,5-b]indole revealed the presence of intermolecular N–H ⋯ phenyl hydrogen bonds, which could influence the compound's solubility and stability . The interaction profiles of hexahydroazepino[4,3-b]indoles with therapeutic targets suggest that these compounds exhibit affinity predominantly toward histamine H1 and serotonin 5-HT2C receptors, indicating their potential as drug candidates .
Scientific Research Applications
Indole Synthesis
1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole is part of the broader indole chemical family. Indole compounds, including hexahydroazepino[4,5-b]indole, have spurred considerable interest in organic synthesis. One review classifies indole syntheses into nine types based on the last bond formed in the five-membered indole ring. These methods are pivotal for constructing the indole nucleus, central to many biologically active compounds. The review highlights name reactions associated with indole synthesis, such as the Bartoli, Bischler, and Fischer indole syntheses (Taber & Tirunahari, 2011).
Biological Applications and Pharmacological Potential
Indole and its derivatives, including hexahydroazepino[4,5-b]indole, exhibit a wide range of biological activities. They have been utilized in the development of various drugs due to their antibacterial, anticancer, antioxidant, anti-inflammatory, and antiviral properties. These compounds also show promise in treating diabetes, tuberculosis, and other conditions (Ali et al., 2013). The diverse pharmacological activities of indole derivatives have drawn significant attention, leading to the synthesis of various indole-based compounds for therapeutic applications (Kumar et al., 2020).
Indole in Combinatorial Chemistry
The Pictet-Spengler reaction is utilized to synthesize tetrahydro-β-carboline scaffolds, which are common in indole-based alkaloids and marketed drugs. Indole-based alkaloids, like hexahydroazepino[4,5-b]indole, feature prominently in combinatorial chemistry, leading to significant developments in drug discovery. The stereoselective Pictet-Spengler reaction is a notable synthetic technique for creating these scaffolds, with various strategies employed in both solid and solution phases over the last two decades (Rao et al., 2017).
Future Directions
properties
IUPAC Name |
1,2,3,4,5,6-hexahydroazepino[4,5-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-2-4-11-9(3-1)10-5-7-13-8-6-12(10)14-11/h1-4,13-14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUNYFTXLWTSNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274826 | |
| Record name | 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole | |
CAS RN |
7546-78-3 | |
| Record name | 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328711.png)
![[{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328714.png)
![[{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328720.png)
![[{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328721.png)
![[{2-[(4-Methylpiperazin-1-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328723.png)
![{(4-Methoxyphenyl)[2-(4-methyl-1,4-diazepan-1-yl)-2-oxoethyl]amino}acetic acid](/img/structure/B1328724.png)
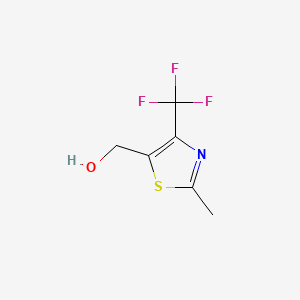
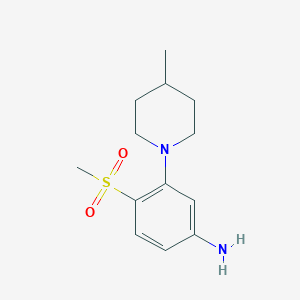
![1-[2-(Methylsulfonyl)-4-nitrophenyl]homopiperazine](/img/structure/B1328732.png)
![3-[(2-Methylsulfonyl)phenoxy]benzoic acid](/img/structure/B1328734.png)
